molecular formula C10H12 B075058 1-Phenyl-2-butene CAS No. 1560-06-1

1-Phenyl-2-butene

Cat. No.: B075058
CAS No.: 1560-06-1
M. Wt: 132.2 g/mol
InChI Key: VUKHQPGJNTXTPY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-butene is an organic compound with the molecular formula C10H12. It is a derivative of butene, where a phenyl group is attached to the second carbon of the butene chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-butene can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with crotonaldehyde. The reaction proceeds via a Grignard reaction mechanism, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde, followed by dehydration to form this compound.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of phenylacetylene in the presence of a suitable catalyst such as palladium on carbon. This method is efficient and yields high purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-butene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of this compound can yield 1-Phenylbutane.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: 1-Phenylbutane.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

1-Phenyl-2-butene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving alkenes.

    Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-butene involves its interaction with various molecular targets. For example, in photochemical reactions, it undergoes cis-trans isomerization through both intermolecular and intramolecular energy transfer from the phenyl to the olefin groups. Both singlet-singlet and triplet-triplet energy transfer processes are operative in the system .

Comparison with Similar Compounds

  • 1-Phenyl-1-butene
  • 2-Phenyl-1-butene
  • 1-Phenyl-2-propanol

Comparison: 1-Phenyl-2-butene is unique due to its specific structural arrangement, which influences its reactivity and physical properties. Compared to 1-Phenyl-1-butene and 2-Phenyl-1-butene, this compound has a different position of the phenyl group, affecting its chemical behavior. 1-Phenyl-2-propanol, on the other hand, has a hydroxyl group, making it more polar and reactive in different types of chemical reactions.

Properties

IUPAC Name

[(E)-but-2-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKHQPGJNTXTPY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-00-2, 1560-06-1
Record name (E)-1-Phenyl-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-butene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylbut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-BUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UF46BAB8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-2-butene
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-butene
Reactant of Route 3
1-Phenyl-2-butene
Reactant of Route 4
1-Phenyl-2-butene
Reactant of Route 5
1-Phenyl-2-butene
Reactant of Route 6
1-Phenyl-2-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.